molecular formula C11H13N3O2S B4736137 N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4736137
M. Wt: 251.31 g/mol
InChI Key: BOFZHOWAOCNTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as SMT19969, is a small molecule drug candidate that has shown potential in treating gastrointestinal infections caused by Clostridioides difficile (C. difficile) bacteria. C. difficile infections are a growing concern in healthcare settings, as they are associated with high morbidity and mortality rates.

Mechanism of Action

N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide works by inhibiting the activity of bacterial DNA polymerase III, an essential enzyme for bacterial replication. This results in the disruption of bacterial cell division and ultimately leads to bacterial death. N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to have a narrow spectrum of activity, targeting only C. difficile bacteria and not affecting the normal gut microbiota.
Biochemical and Physiological Effects
N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to have low toxicity and good oral bioavailability, making it a promising candidate for oral administration. It is rapidly absorbed in the gastrointestinal tract and reaches peak plasma concentrations within two hours of administration. N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a long half-life in the body, allowing for once-daily dosing. It is primarily metabolized in the liver and excreted in the feces.

Advantages and Limitations for Lab Experiments

N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its potent antibacterial activity against C. difficile strains, low toxicity, and good oral bioavailability. However, there are also some limitations to consider. N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a narrow spectrum of activity, meaning it only targets C. difficile bacteria and not other bacterial species. Additionally, N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has not been extensively studied in humans, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are several future directions for N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide research. One area of interest is the development of combination therapies that incorporate N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide with other antibiotics or probiotics to enhance its efficacy. Another direction is the investigation of N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide's potential in treating other bacterial infections beyond C. difficile. Additionally, further clinical trials are needed to evaluate the safety and efficacy of N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in humans. Finally, more research is needed to fully understand the mechanism of action of N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and how it can be optimized for maximum effectiveness.

Scientific Research Applications

N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been the subject of extensive scientific research due to its potential in treating C. difficile infections. In vitro studies have shown that N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has potent antibacterial activity against C. difficile strains, including those that are resistant to current antibiotics. In vivo studies using animal models have demonstrated that N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is effective in reducing the colonization and shedding of C. difficile bacteria in the feces. Clinical trials are currently underway to evaluate the safety and efficacy of N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in humans.

properties

IUPAC Name

N-(2-methylpropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7(2)5-12-9(15)8-6-13-11-14(10(8)16)3-4-17-11/h3-4,6-7H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFZHOWAOCNTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CN=C2N(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylpropyl)-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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